molecular formula C16H15FO3 B6293774 Ethyl 4-(benzyloxy)-3-fluorobenzoate CAS No. 1451154-73-6

Ethyl 4-(benzyloxy)-3-fluorobenzoate

Cat. No.: B6293774
CAS No.: 1451154-73-6
M. Wt: 274.29 g/mol
InChI Key: CEMDKQSXOQRJJQ-UHFFFAOYSA-N
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Description

Ethyl 4-(benzyloxy)-3-fluorobenzoate is an aromatic ester derivative featuring a benzyloxy group at the 4-position and a fluorine atom at the 3-position of the benzene ring. Its molecular formula is C₁₆H₁₅FO₃ (calculated molecular weight: 274.29 g/mol).

Properties

IUPAC Name

ethyl 3-fluoro-4-phenylmethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO3/c1-2-19-16(18)13-8-9-15(14(17)10-13)20-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMDKQSXOQRJJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(benzyloxy)-3-fluorobenzoate typically involves the esterification of 4-(benzyloxy)-3-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(benzyloxy)-3-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 4-(benzyloxy)-3-fluorobenzoic acid.

    Reduction: 4-(benzyloxy)-3-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(benzyloxy)-3-fluorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be employed in the study of enzyme-substrate interactions due to its structural features.

    Industry: Used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of ethyl 4-(benzyloxy)-3-fluorobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs, focusing on substituent effects, physicochemical properties, and applications.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Ethyl 4-(benzyloxy)-3-fluorobenzoate 4-benzyloxy, 3-fluoro C₁₆H₁₅FO₃ 274.29 Intermediate for drug synthesis; steric protection of the ester group
Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate 4-(2-bromoethoxy), 3-fluoro C₁₁H₁₂BrFO₃ 291.11 Reactive intermediate (bromine as leaving group); suited for nucleophilic substitutions
Ethyl 4-(difluoromethyl)-3-fluorobenzoate 4-difluoromethyl, 3-fluoro C₁₀H₉F₃O₂ 218.18 Enhanced lipophilicity; potential bioavailability improvement
Ethyl 4-ethoxy-3-iodobenzoate 4-ethoxy, 3-iodo C₁₁H₁₃IO₃ 320.12 Radioimaging applications (iodine as radiolabel)
Ethyl 4-fluoro-3-nitrobenzoate 4-fluoro, 3-nitro C₉H₈FNO₄ 213.16 Electron-withdrawing nitro group enhances electrophilic reactivity
Ethyl 4-fluorobenzoate 4-fluoro C₉H₉FO₂ 168.17 Simplified analog; baseline for substituent effect studies

Key Comparative Analysis

Substituent Effects on Reactivity and Stability

  • Benzyloxy vs. Bromoethoxy : The benzyloxy group in the target compound provides steric protection to the ester, reducing hydrolysis rates compared to the bromoethoxy analog, which contains a reactive bromine atom suitable for further substitutions.
  • Fluorine vs. Iodo/Nitro : Fluorine’s electronegativity deactivates the aromatic ring, directing electrophilic substitutions to specific positions. In contrast, the iodine in Ethyl 4-ethoxy-3-iodobenzoate enables applications in radiolabeling, while the nitro group in Ethyl 4-fluoro-3-nitrobenzoate strongly activates the ring for further reductions or substitutions.

Physicochemical Properties

  • Lipophilicity : The difluoromethyl group in Ethyl 4-(difluoromethyl)-3-fluorobenzoate significantly increases lipophilicity (logP ~2.5 estimated), enhancing membrane permeability compared to the target compound (logP ~3.0 estimated due to benzyloxy).
  • Molecular Weight and Solubility : Ethyl 4-fluorobenzoate (MW 168.17) exhibits higher aqueous solubility than bulkier analogs like this compound (MW 274.29), which is more soluble in organic solvents.

Synthetic Utility Benzyloxy Protection: The benzyloxy group in the target compound is commonly introduced via benzylation of a phenolic precursor (e.g., 3-fluoro-4-hydroxybenzoic acid) using benzyl bromide and a base, as seen in . Functional Group Interconversion: Bromoethoxy and nitro analogs serve as versatile intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) or reductions, respectively.

Applications Pharmaceutical Intermediates: The target compound’s benzyloxy group is advantageous in prodrug design, where enzymatic cleavage (e.g., by esterases) releases active metabolites. Imaging and Diagnostics: Iodo-substituted analogs (e.g., Ethyl 4-ethoxy-3-iodobenzoate) are candidates for radiopharmaceuticals due to iodine’s compatibility with isotopic labeling.

Biological Activity

Ethyl 4-(benzyloxy)-3-fluorobenzoate is an aromatic ester that has attracted attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₃F O₂
  • Molecular Weight : 196.23 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : CCOC(=O)C1=CC(C=C(C=C1)OCC2=CC=CC=C2)F

These properties contribute to its interactions within biological systems, influencing its pharmacological potential.

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • CYP Enzyme Inhibition : The compound has been identified as an inhibitor of the cytochrome P450 enzyme CYP1A2, which is crucial in drug metabolism and the activation of procarcinogens. This inhibition can significantly influence the pharmacokinetics of co-administered drugs.
  • Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against various microorganisms, including bacteria and fungi. For instance, compounds similar in structure have shown activity against Escherichia coli, Staphylococcus aureus, and Candida albicans .

Antimicrobial Activity

A study focused on a series of ethyl derivatives, including those structurally related to this compound, demonstrated significant antibacterial and antifungal activities. The synthesized compounds were tested against a range of pathogens, revealing promising results:

CompoundMicroorganism TestedActivity Level
8aE. coliHigh
8bS. aureusModerate
8cC. albicansHigh

The results indicated that all synthesized compounds showed notable biological activity against the tested microorganisms .

Synthesis and Applications

This compound serves as a versatile starting material in various organic syntheses. It is particularly useful in:

  • Nucleophilic Substitution Reactions : The compound readily undergoes nucleophilic substitution at the ester group, leading to the formation of various derivatives with enhanced biological activities.
  • Claisen Condensation : This reaction produces intermediates essential for synthesizing therapeutic agents such as atypical antipsychotic drugs.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its lipophilicity and water solubility, which affect its bioavailability. The compound's unique fluorinated structure enhances its stability and resistance to microbial degradation due to the carbon-fluorine bond's strength.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-(benzyloxy)-3-fluorobenzoate
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